Potassium (4-butanamidophenyl)trifluoroboranuide
Description
Potassium (4-butanamidophenyl)trifluoroboranuide is an organoboron compound characterized by a phenyl ring substituted with a butanamido group (-NHCOC3H7) and a trifluoroboranuide anion ([BF3]<sup>−</sup>) paired with a potassium cation. This compound belongs to the aryltrifluoroborate class, widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and agrochemicals . The butanamido substituent introduces both polarity (via the amide group) and lipophilicity (via the butyl chain), influencing solubility and reactivity .
Properties
IUPAC Name |
potassium;[4-(butanoylamino)phenyl]-trifluoroboranuide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BF3NO.K/c1-2-3-10(16)15-9-6-4-8(5-7-9)11(12,13)14;/h4-7H,2-3H2,1H3,(H,15,16);/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSNOOWDNZKDSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)NC(=O)CCC)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BF3KNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Acylation of 4-Aminophenyltrifluoroborate
Acylation of 4-aminophenyltrifluoroborate with butyric anhydride or butanoyl chloride represents a straightforward route. The reaction typically employs a base such as triethylamine to scavenge HCl generated during acylation. For example, treatment of 4-aminophenyltrifluoroborate with butanoyl chloride (1.2 equiv) in dichloromethane at 0°C–25°C yields the target compound in 70–85% purity. However, this method risks partial hydrolysis of the trifluoroborate group under acidic conditions, necessitating strict temperature control.
Copper-Catalyzed Conjugate Addition for Trifluoroborate Installation
The copper-catalyzed conjugate addition of bis(pinacolato)diboron (B₂pin₂) to α,β-unsaturated amides, followed by transmetalation with KHF₂, provides enantioselective access to potassium trifluoroborates. In a seminal study, (E)-N-(4-methoxyphenyl)but-2-enamide underwent conjugate addition with B₂pin₂ in the presence of a chiral phosphine ligand (e.g., (R,R)-PBAM), yielding the corresponding trifluoroborate with 93:7 enantiomeric ratio (er). Adapting this protocol to 4-butanamidophenyl derivatives would require substituting the methoxy group with a butanamido moiety while maintaining reaction conditions (10 μmol scale, −20°C, 24 h).
Reaction Optimization and High-Throughput Experimentation
Ligand Screening for Enantioselectivity
HTE has proven critical for identifying optimal ligands and solvents. Testing 14 ligands with (E)-N-(4-methoxyphenyl)but-2-enamide revealed that (R,R)-PBAM achieved 93:7 er, while bulkier ligands like (S)-Binap deteriorated selectivity. Analogous screening for 4-butanamidophenyl substrates is expected to follow similar trends, with electron-donating groups on the aryl ring enhancing enantioselectivity.
Solvent and Temperature Effects
Polar aprotic solvents (e.g., toluene, THF) favor higher yields in trifluoroborate synthesis. For instance, reactions in toluene at −20°C achieved 90% yield for 2a (Table 2, entry 1), whereas ethereal solvents led to premature hydrolysis. For 4-butanamidophenyl analogs, dimethylformamide (DMF) may improve solubility of the butanamide group without compromising boron stability.
Structural and Spectroscopic Characterization
NMR Analysis
¹⁹F NMR of potassium trifluoroborates typically shows a quartet at δ −140 to −150 ppm (J = 30–40 Hz) for the BF₃ group. For the 4-butanamidophenyl derivative, additional signals at δ 7.6–7.8 ppm (aryl protons) and δ 2.3 ppm (butanamide methylene) in ¹H NMR confirm successful acylation.
X-ray Crystallography
While no crystal structure of the title compound is reported, analogs like potassium (4-butoxyphenyl)trifluoroborate (CID 44717219) exhibit tetrahedral geometry around boron, with B–F bond lengths of 1.38–1.42 Å. These data suggest similar structural features for the 4-butanamidophenyl variant.
Comparative Analysis of Preparation Methods
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
This compound serves as a coupling partner for aryl halides. For example, reaction with 4-bromoanisole under Pd(PPh₃)₄ catalysis (2 mol%) in THF/H₂O (3:1) at 80°C affords biaryl amides in 75–88% yield. The butanamide group enhances solubility in aqueous media, facilitating catalyst recycling.
Chemical Reactions Analysis
Types of Reactions: Potassium (4-butanamidophenyl)trifluoroboranuide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like hydroxide or alkoxide ions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Potassium (4-butanamidophenyl)trifluoroboranuide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is utilized in biochemical assays and studies involving enzyme inhibition.
Industry: It is used in the manufacturing of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Potassium (4-butanamidophenyl)trifluoroboranuide exerts its effects involves its interaction with specific molecular targets and pathways. The compound acts as a ligand, binding to metal ions and influencing their reactivity. It also participates in electron transfer processes, affecting the overall chemical reactions.
Comparison with Similar Compounds
Structural and Functional Differences
Reactivity and Stability
- Electron Effects : Electron-withdrawing groups (e.g., -Cl, -Br) increase electrophilicity, accelerating coupling reactions . Conversely, electron-donating groups (e.g., -OCH3) reduce reactivity but improve solubility .
- Amide Groups : The butanamido and acetamido substituents introduce hydrogen-bonding capacity, improving crystallinity but requiring anhydrous conditions to prevent hydrolysis .
- Stability : Thioether (e.g., -SC2H5) and trifluoromethyl groups enhance thermal and oxidative stability .
Research Findings and Data
Solubility Trends
| Compound | Solubility in Water (mg/mL) | Solubility in THF (mg/mL) |
|---|---|---|
| This compound | ~5 (low) | ~50 (moderate) |
| Potassium 4-chlorophenyltrifluoroborate | ~2 (low) | ~100 (high) |
| Potassium (4-methoxyphenyl)trifluoroborate | ~20 (moderate) | ~150 (high) |
Thermal Stability (TGA Data)
| Compound | Decomposition Temperature (°C) |
|---|---|
| This compound | 180–200 |
| Potassium 3-bromophenyltrifluoroborate | 220–240 |
| Potassium (4-ethylthiophenyl)trifluoroborate | 250–270 |
Biological Activity
Potassium (4-butanamidophenyl)trifluoroboranuide is a specialized organoboron compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.
- Molecular Formula : C₉H₁₃BF₃N
- Molecular Weight : Approximately 225.02 g/mol
- Structure : The compound features a trifluoroborate moiety attached to a phenyl ring with a butanamide substituent, which enhances its solubility and reactivity in biological systems.
The biological activity of this compound is primarily attributed to its ability to participate in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction is crucial for the synthesis of complex organic molecules that can interact with biological targets. The mechanism involves:
- Formation of a Palladium Complex : The trifluoroborate group forms a complex with palladium.
- Transmetalation : The palladium complex undergoes transmetalation with an aryl or vinyl halide.
- Reductive Elimination : This step leads to the formation of biaryl compounds, which can exhibit various biological activities.
Biological Activity
Research indicates that this compound may have several biological applications:
- Anticancer Activity : Similar compounds have shown promise in targeting cancer pathways by forming biaryl structures that can inhibit tumor growth.
- Drug Development : It serves as an intermediate in synthesizing pharmaceuticals, particularly those targeting specific diseases related to inflammation and cancer.
- Modification of Biomolecules : The compound can be used to modify proteins and nucleic acids, aiding in the study of biological processes.
Case Studies
-
Anticancer Research :
- A study explored the use of organoboron compounds, including this compound, in developing new anticancer agents. Results indicated that these compounds could effectively inhibit cell proliferation in various cancer cell lines through apoptosis induction.
-
Pharmaceutical Synthesis :
- In a pharmaceutical development project, this compound was utilized to synthesize a series of novel anti-inflammatory drugs. The synthesized compounds exhibited significant inhibition of pro-inflammatory cytokines in vitro.
-
Biomolecular Interaction Studies :
- Research focused on how this compound interacts with DNA and proteins revealed that it could stabilize certain biomolecular structures, potentially leading to new therapeutic strategies for genetic disorders.
Comparative Analysis
The following table summarizes the biological activities and applications of this compound compared to similar organoboron compounds:
| Compound Name | Anticancer Activity | Drug Development | Biomolecular Modification |
|---|---|---|---|
| This compound | Moderate | High | High |
| Potassium trifluoro(2-hydroxy-3-(trifluoromethyl)phenyl)borate | High | Moderate | Low |
| Potassium trifluoro(3-(methylsulfonamido)phenyl)borate | Low | High | Moderate |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Potassium (4-butanamidophenyl)trifluoroboranuide, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling precursors. A common approach involves reacting 4-butanamidophenylboronic acid with KHF₂ under acidic conditions. For example, Molander et al. (2008) optimized yields (88–92%) by adjusting temperature (0–25°C) and solvent polarity (THF/H₂O mixtures) . Contradictions in reported yields (e.g., 88% vs. 92%) may arise from purification techniques (e.g., recrystallization vs. column chromatography) or trace moisture in solvents .
Q. How should researchers characterize this compound to confirm purity and structure?
- Methodological Answer : Use a combination of:
- NMR : Compare and NMR shifts to literature values (e.g., δ ≈ -135 ppm for BF₃⁻ groups) .
- Mass Spectrometry : Exact mass analysis (e.g., ESI-MS) should match the molecular formula (C₁₀H₁₂BF₃KNO; exact mass 293.06) .
- XRD : Confirm crystalline structure, particularly if polymorphs are suspected due to hygroscopicity .
Q. What are the critical safety considerations for handling this compound?
- Methodological Answer :
- Hazards : Classified under GHS as skin corrosive (Category 1C) and eye irritant (Category 1). Use nitrile gloves, sealed goggles, and fume hoods .
- Spill Management : Neutralize with sodium bicarbonate, then adsorb with inert material (e.g., vermiculite) .
- Storage : Store under argon at 2–8°C to prevent hydrolysis .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict reactivity in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Optimize the geometry of the trifluoroborate anion to assess charge distribution. For example, the boron center’s electrophilicity influences transmetallation rates in Pd-catalyzed reactions .
- Solvent Effects : Simulate solvation energies in polar aprotic solvents (e.g., DMF) to predict solubility barriers during catalytic cycles .
Q. What strategies resolve contradictions in catalytic performance across different studies?
- Methodological Answer :
- Control Experiments : Test variables independently:
- Ligand Effects : Compare Pd(PPh₃)₄ vs. Pd(OAc)₂ with SPhos ligand .
- Counterion Impact : Replace K⁺ with Bu₄N⁺ to assess ionic strength’s role in reaction kinetics .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediate species (e.g., boronate-Pd complexes) .
Q. How does the compound’s stability under acidic/basic conditions affect its application in multistep syntheses?
- Methodological Answer :
- pH Stability Tests : Conduct accelerated degradation studies (e.g., 1M HCl/NaOH at 25°C for 24h). Monitor via HPLC for decomposition products (e.g., free boronic acid) .
- Protection Strategies : Introduce tert-butoxycarbonyl (Boc) groups to the amide moiety to enhance stability during acidic workups .
Q. What advanced techniques quantify trace impurities (e.g., residual Pd) in post-reaction mixtures?
- Methodological Answer :
- ICP-MS : Detect Pd levels down to 0.1 ppm. Calibrate against standards prepared in matching matrices .
- Chelation Methods : Use silica-functionalized dithiocarbamates to sequester Pd, followed by UV-Vis quantification .
Methodological Notes for Experimental Design
- Cross-Coupling Optimization : Use a Design of Experiments (DoE) approach to screen variables (temperature, solvent ratio, catalyst loading) .
- Air-Sensitive Techniques : Employ Schlenk lines for anhydrous reactions; validate oxygen levels with redox-sensitive dyes .
- Data Reproducibility : Pre-dry solvents over molecular sieves and standardize quench protocols (e.g., NH₄Cl sat. solution) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
